Product packaging for 4-Chloropinselin(Cat. No.:CAS No. 104022-83-5)

4-Chloropinselin

Cat. No.: B593481
CAS No.: 104022-83-5
M. Wt: 334.708
InChI Key: MPIBVPSYWGPCFR-UHFFFAOYSA-N
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Description

Fungal Production and Primary Sources

The natural occurrence of 4-Chloropinselin is intrinsically linked to the metabolic activities of specific fungal species. These microorganisms synthesize the compound, contributing to its presence in various ecological niches.

Monilinia fructicola, a plant pathogenic fungus responsible for brown rot in stone fruits, is a notable producer of this compound. tandfonline.comnaturalproducts.net The compound is a key intermediate in the biosynthetic pathway of chloromonilicin (B1237421), an antifungal substance also produced by this fungus. tandfonline.comoup.com The production of this compound by M. fructicola has been confirmed through the isolation of the compound from its mycelial extracts. tandfonline.com Research has established that moniliphenone (B34901) serves as a precursor to this compound in this organism. tandfonline.comoup.com Furthermore, studies have shown that the co-culturing of M. fructicola with Penicillium expansum can significantly increase the production of this compound. uniba.it

The fungus Alternaria sonchi, a potential mycoherbicide for the control of the perennial sow thistle (Sonchus arvensis), is another primary source of this compound. mdpi.comnih.gov This compound is one of several secondary metabolites identified from solid-state cultures of A. sonchi. nih.govresearchgate.net Notably, the yield of this compound can be influenced by the fermentation and extraction techniques used, with solid-state fermentation on millet yielding significant quantities. researchgate.net In one study, the yield of this compound from A. sonchi S-102 grown on millet was approximately 2760 mg/kg. researchgate.net

While Monilinia fructicola and Alternaria sonchi are the most well-documented producers, this compound has also been reported from other fungal sources. For instance, it has been isolated from Bipolaris sorokiniana. mdpi.com The exploration of diverse environmental niches, particularly those harboring endophytic and pathogenic fungi, may lead to the discovery of additional fungal species capable of synthesizing this chlorinated xanthone (B1684191). nih.gov Fungi, in general, are known to produce a vast array of secondary metabolites, and further research into fungal biodiversity is likely to expand the known sources of this compound. mdpi.comresearchgate.net

Isolation Methodologies

The isolation of this compound from its fungal sources involves a multi-step process that typically begins with extraction from the culture medium, followed by purification using chromatographic techniques.

The initial step in isolating this compound involves extracting the compound from the fungal culture. This is often achieved by growing the fungus on a suitable solid or liquid medium. tandfonline.comnih.gov For solid cultures, the fungal mass is typically harvested and then subjected to solvent extraction. nih.gov Common solvents used for extraction include acetone (B3395972) and ethyl acetate (B1210297). tandfonline.comnih.gov For instance, in the case of Monilinia fructicola, mycelia have been treated with hot acetone, followed by concentration and extraction with ethyl acetate. tandfonline.com Similarly, for Alternaria sonchi grown on solid substrates, the culture material is blended and extracted with a mixture of acetone and water. nih.gov The resulting crude extract contains a mixture of metabolites, including this compound.

Following extraction, the crude extract undergoes purification to isolate this compound from other compounds. uniba.itmdpi.com Chromatography is the cornerstone of this purification process. rotachrom.comknauer.net Techniques such as column chromatography and preparative thin-layer chromatography (TLC) are commonly employed. tandfonline.com For example, extracts from Monilinia fructicola have been subjected to repeated silica (B1680970) gel column chromatography to yield pure this compound. tandfonline.com High-performance liquid chromatography (HPLC) is another powerful tool used in the purification and analysis of fungal metabolites. researchgate.net The selection of the appropriate chromatographic method and conditions is crucial for obtaining the compound in high purity. nih.gov

Data Tables

Table 1: Fungal Sources of this compound

Fungal SpeciesRole in ProductionReference
Monilinia fructicolaBiosynthetic organism tandfonline.comnaturalproducts.netuniba.it
Alternaria sonchiMetabolite producer mdpi.comnih.govresearchgate.netresearchgate.net
Bipolaris sorokinianaProducer mdpi.com

Table 2: Isolation and Purification Techniques for this compound

TechniquePurposeDetailsReference
Solvent ExtractionInitial extraction from fungal cultureUse of solvents like acetone and ethyl acetate to extract metabolites from mycelia or solid culture. tandfonline.comnih.gov
Column ChromatographyPurificationSeparation of compounds based on their affinity for the stationary phase (e.g., silica gel). tandfonline.com
Thin-Layer Chromatography (TLC)Purification and analysisSeparation on a thin layer of adsorbent material. tandfonline.com
High-Performance Liquid Chromatography (HPLC)Purification and analysisHigh-resolution separation technique. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11ClO6 B593481 4-Chloropinselin CAS No. 104022-83-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chloro-2,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO6/c1-6-3-8(18)11-10(4-6)23-15-7(17)5-9(19)12(16(21)22-2)13(15)14(11)20/h3-5,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIBVPSYWGPCFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)C(=O)OC)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence, Isolation, and Distribution in Nature

Isolation Methodologies

Chromatographic Purification Techniques

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a crucial technique for both the analysis and purification of 4-Chloropinselin from complex fungal extracts. libretexts.orgnih.gov Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. libretexts.orgsigmaaldrich.com

The separation is typically achieved using a gradient elution system, where the composition of the mobile phase is varied over time to effectively separate compounds with different polarities. lth.se A common mobile phase combination is acetonitrile (B52724) and water, often with the addition of a small percentage of an acid like formic acid to improve peak shape and resolution. researchgate.netresearchgate.net Detection is frequently carried out using a UV detector, as the xanthone (B1684191) structure of this compound absorbs ultraviolet light. gcms.cz

For preparative HPLC, the goal is to isolate pure this compound from a mixture. sigmaaldrich.com The fractions corresponding to the elution of this compound are collected for further studies. The conditions for analytical and preparative HPLC can be similar, with adjustments in column size, flow rate, and injection volume to accommodate the desired scale of purification. sigmaaldrich.com

Parameter Typical Conditions for HPLC Analysis of this compound Reference(s)
Column Reversed-phase C18 (e.g., Zorbax CB-C18, XTerra C18) researchgate.netsigmaaldrich.com
Mobile Phase Acetonitrile and water with 0.1% formic acid researchgate.netresearchgate.net
Elution Mode Gradient elution (e.g., 1-95% acetonitrile) researchgate.netresearchgate.net
Flow Rate 0.3 - 1.0 mL/min for analytical scale researchgate.netsigmaaldrich.com
Detection UV detector gcms.cz
Injection Volume Dependent on analytical or preparative scale sigmaaldrich.com
Solid Phase Extraction (SPE) Techniques

Solid Phase Extraction (SPE) is a valuable sample preparation technique used to fractionate and clean up crude fungal extracts prior to HPLC analysis or to isolate compounds of interest. researchgate.net For a compound like this compound, which is moderately polar, reversed-phase SPE cartridges (e.g., C18) are often utilized.

The general principle of SPE involves passing the crude extract through the cartridge. This compound and other nonpolar to moderately polar compounds are retained on the sorbent, while very polar impurities are washed away. The retained compounds are then selectively eluted by using solvents of increasing non-polarity. For example, a stepwise elution with increasing concentrations of methanol (B129727) in water can be employed. This allows for the separation of the extract into fractions with different chemical profiles, concentrating this compound in one or more of these fractions, which can then be further purified by HPLC.

Quantitative and Qualitative Analysis of Natural Extracts

The identification and quantification of this compound in natural extracts rely on a combination of spectroscopic and spectrometric methods.

Spectroscopic Quantification Methods

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantification of compounds that absorb light in the UV-Vis range. Due to its conjugated xanthone core, this compound exhibits characteristic absorption in the ultraviolet region. gcms.cz The UV spectrum of a closely related compound, methyl 8-hydroxy-3-methyl-4-chloro-9-oxo-9H-xanthene-1-carboxylate, shows absorption maxima (λmax) at 235, 255, 305, and 366 nm, which suggests that this compound would have a similar absorption profile. researchgate.netgcms.cz

For quantification, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org To quantify this compound in a sample, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at a specific wavelength (ideally at one of its λmax values). The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Parameter Description Reference(s)
Principle Beer-Lambert Law (A = εbc) libretexts.org
Instrumentation UV-Vis Spectrophotometer
λmax (estimated) Similar to related chlorinated xanthones (e.g., 235, 255, 305, 366 nm) researchgate.netgcms.cz
Quantification Construction of a calibration curve with standards libretexts.org

Mass Spectrometry-Based Profiling

Mass spectrometry (MS) is a powerful analytical technique used for the qualitative and quantitative profiling of this compound in complex mixtures. researchgate.net High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is often used to determine the accurate mass and elemental formula of the compound. gcms.cz The molecular formula of this compound has been determined as C₁₆H₁₁ClO₆, with a monoisotopic mass of 334.02442. ebi.ac.uk

When coupled with a separation technique like HPLC (LC-MS), it allows for the detection and identification of this compound in crude or fractionated extracts. researchgate.net The presence of a chlorine atom in the structure of this compound results in a characteristic isotopic pattern in the mass spectrum, with an M+2 peak that is approximately one-third the intensity of the molecular ion (M+) peak, which aids in its identification.

Technique Application for this compound Reference(s)
HRESIMS Determination of accurate mass and elemental formula (C₁₆H₁₁ClO₆) ebi.ac.ukgcms.cz
LC-MS Detection and identification in complex mixtures researchgate.net
Isotopic Pattern Characteristic M+ and M+2 peaks due to the chlorine atom
MS/MS Structural elucidation through fragmentation patterns

Biosynthetic Pathways and Regulation

Polyketide Origin and Precursor Incorporation

The fundamental backbone of 4-chloropinselin is derived from the polyketide pathway, a major route for the synthesis of a diverse array of natural products in fungi. This process involves the sequential condensation of small carboxylic acid units, primarily acetyl-CoA and malonyl-CoA, to build a linear polyketide chain that is subsequently folded and cyclized.

A critical step in the formation of this compound and related xanthones is the generation of a benzophenone (B1666685) intermediate. mdpi.com In the fungus Monilinia fructicola, the producer of this compound, a benzophenone derivative named moniliphenone (B34901) has been identified as a key intermediate. oup.comfao.orgbioaustralis.comfao.org Studies involving deuterium-labeled precursors have confirmed that moniliphenone is incorporated into both this compound and its downstream product, chloromonilicin (B1237421). tandfonline.com The biosynthetic pathway involves the hydroxylation and chlorination of the phenolic nucleus of moniliphenone, followed by the ring closure of the benzophenone structure to form the characteristic tricyclic xanthone (B1684191) scaffold. mdpi.comtandfonline.com The production of 5-chloromoniliphenone was also predicted to be a biosynthetic intermediate of this compound in the fungus Bipolaris sorokiniana. mdpi.com

The formation of the xanthone core in many fungi is understood to proceed through the oxidative modification of an anthraquinone (B42736) precursor. nih.gov Chrysophanol (B1684469), a common fungal anthraquinone, is a key precursor in this process. researchgate.netrsc.org The biosynthesis of most fungal xanthones is believed to originate from chrysophanol, which itself is generated from acetyl-CoA and malonyl-CoA. researchgate.net The transformation from an anthraquinone like chrysophanol to the xanthone scaffold involves a crucial ring-opening reaction. nih.govmdpi.com This oxidative cleavage of the central ring of the anthraquinone, followed by recyclization, leads to the formation of the dibenzo-γ-pyrone structure characteristic of xanthones. rsc.org While early theories suggested a Baeyer–Villiger monooxygenase was responsible, more recent studies indicate a more complex, multi-enzyme process involving dioxygenases that cleave a hydroquinone (B1673460) intermediate derived from the anthraquinone. nih.govrsc.org

Moniliphenone as a Key Intermediate in Xanthone Biosynthesis

Enzymology of Biosynthesis

The conversion of simple precursors into the complex structure of this compound is orchestrated by a specific set of enzymes encoded within a biosynthetic gene cluster (BGC). secondarymetabolites.org These enzymes include polyketide synthases for backbone assembly, halogenases for chlorination, and various modifying enzymes like methyltransferases and hydroxylases.

Polyketide synthases (PKSs) are large, multi-domain enzymes that initiate the biosynthetic pathway by constructing the polyketide backbone. wikipedia.org They catalyze the iterative condensation of acyl-CoA units, typically an acetyl-CoA starter unit and multiple malonyl-CoA extender units. nih.gov Fungal xanthones are derived from polyketides assembled by Type II PKS systems. sjtu.edu.cn The PKS involved in this compound biosynthesis is responsible for generating the initial linear polyketide chain, which then undergoes intramolecular cyclization and aromatization reactions to form the anthraquinone precursor, chrysophanol. rsc.org The gene cluster responsible for this compound production in Bipolaris sorokiniana contains a PKS gene, highlighting its foundational role in the pathway. secondarymetabolites.org

A defining feature of this compound is the presence of a chlorine atom, which is installed by a specialized halogenase enzyme. The chlorination of aromatic compounds in biosynthetic pathways is often catalyzed by flavin-dependent halogenases (Fl-Hals). mdpi.complos.org These enzymes utilize a reduced flavin cofactor (FADH2) and molecular oxygen to activate a halide ion (Cl⁻). researchgate.net The reaction proceeds through the formation of a potent oxidizing agent, hypochlorous acid (HOCl), within the enzyme's active site. nih.gov This reactive species then chlorinates the aromatic substrate with high regioselectivity. plos.org In some flavin-dependent halogenases, the enzyme forms a long-lived lysine (B10760008) chloramine (B81541) intermediate (Lys-εNH-Cl) which then acts as the chlorinating agent, ensuring precise placement of the halogen on the substrate. nih.gov The biosynthetic gene cluster for this compound contains genes predicted to encode for such halogenases, which are responsible for the chlorination of a xanthone precursor. mdpi.com

Following the formation of the chlorinated xanthone core, further structural diversity is achieved through the action of tailoring enzymes, including methyltransferases and hydroxylases. Methyltransferases are a class of enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to a substrate. nih.govrsc.org In the biosynthesis of this compound, a methyltransferase is responsible for adding the methyl group to the xanthone scaffold. tandfonline.com Hydroxylation reactions, catalyzed by monooxygenases such as cytochrome P450s or flavin-dependent monooxygenases, are also critical. nih.gov These enzymes introduce hydroxyl groups at specific positions on the aromatic rings, a necessary step in the transformation of the initial benzophenone intermediate (moniliphenone) and the subsequent formation of the final xanthone structure. tandfonline.comnih.gov

Compound and Enzyme Information

Below are tables detailing the compounds and key enzymes discussed in the biosynthesis of this compound.

Table 1: Key Compounds in the Biosynthetic Pathway

Compound Name Chemical Class Role in Pathway
This compound Chlorinated Xanthone Final Product
Moniliphenone Benzophenone Key Intermediate oup.comtandfonline.com
5-Chloromoniliphenone Chlorinated Benzophenone Predicted Intermediate mdpi.com
Chrysophanol Anthraquinone Key Precursor researchgate.netrsc.org
Acetyl-CoA Thioester Starter Unit
Malonyl-CoA Thioester Extender Unit

Table 2: Key Enzymes in the Biosynthetic Pathway

Enzyme Class Specific Function Cofactor/Substrate
Polyketide Synthase (PKS) Forms polyketide backbone Acetyl-CoA, Malonyl-CoA
Flavin-Dependent Halogenase Adds chlorine atom to xanthone core FADH₂, O₂, Cl⁻
Methyltransferase Adds methyl group to xanthone core S-adenosylmethionine (SAM)
Monooxygenase/Hydroxylase Adds hydroxyl groups O₂, NAD(P)H

Methyltransferases and Hydroxylation Reactions

Genetic Basis of Biosynthesis

The genetic blueprint for the biosynthesis of this compound is encoded within a dedicated biosynthetic gene cluster (BGC). A notable example is the BGC-10 found in the brown rot fungus Monilinia fructicola. uniba.it This cluster, approximately 55 kilobases in length, is comprised of twenty-four genes. uniba.it Genome mining has also identified a BGC for this compound in Bipolaris sorokiniana strain 11134, designated as BGC0002726. secondarymetabolites.org This cluster is approximately 73.9 kilobases long and is also associated with the production of other related compounds like pinselin (B1237463) and chloromonilinic acids. secondarymetabolites.org

The BGC in M. fructicola is particularly well-characterized and contains a suite of genes essential for the synthesis and modification of the polyketide backbone. uniba.it These include a core polyketide synthase (pks1), a flavin-dependent halogenase responsible for the chlorination, two N-acetyltransferases, three methyltransferases, six oxidoreduction-related genes, a scytalone (B1230633) dehydratase, and two NAD-dependent epimerases. uniba.it Additionally, the cluster contains a lactamase-like protein gene, two transcription factors for regulation, and three transporter protein genes, likely for exporting the final product. uniba.it The identification of these clusters is a critical first step in understanding and potentially manipulating the production of this compound.

The central enzyme in the biosynthesis of this compound is a type I polyketide synthase (PKS), encoded by the pks1 gene. uniba.it PKS enzymes are large, multi-domain proteins that iteratively condense small carboxylic acid units to build complex carbon skeletons. nih.gov To confirm the role of pks1 in the production of this compound and associated metabolites, functional analysis was performed in Monilinia fructicola using CRISPR/Cas9-mediated targeted gene disruption. uniba.it

Metabolomic analysis using UHPLC-MS/MS of the pks1 knockout mutants demonstrated a complete cessation of chloromonilicin production, a related compound in the same pathway. uniba.it Furthermore, the production of other metabolites putatively associated with this BGC, including this compound and chloromonilinic acids A and B, was also abolished in the mutants. uniba.it This provides direct evidence that pks1 is the core gene responsible for synthesizing the initial polyketide chain that serves as the precursor for this family of chlorinated compounds. uniba.it Such gene disruption studies are fundamental in verifying the function of key biosynthetic genes within a BGC. nih.govnih.gov

The expression of biosynthetic gene clusters is a tightly regulated process, ensuring that secondary metabolites are produced under appropriate conditions. wikipedia.orglumenlearning.com The BGC-10 in Monilinia fructicola contains two putative transcription factor genes, suggesting that the regulation of this compound biosynthesis is, at least in part, controlled locally within the gene cluster. uniba.it These transcription factors can bind to specific DNA sequences in the promoter regions of the other genes in the cluster, thereby activating or repressing their transcription. nih.gov

Gene expression is a multi-level process that can be controlled at the transcriptional and post-transcriptional stages. wikipedia.orgbyjus.com Regulatory mechanisms can include the binding of activators or repressors to influence the interaction of RNA polymerase with the promoter. wikipedia.org Furthermore, epigenetic modifications, such as histone acetylation and DNA methylation, can also play a crucial role in gene silencing or activation by altering chromatin structure. wikipedia.orgkhanacademy.org While the specific signals and regulatory networks that control the transcription factors for this compound production are not yet fully elucidated, their presence within the BGC is a strong indicator of a coordinated regulatory system. nih.gov

Functional Analysis of Core Biosynthetic Genes (e.g., pks1)

Environmental and Cultivation Factors Influencing Biosynthesis

The production of this compound is significantly influenced by the composition of the cultivation medium and the availability of nutrients. researchgate.netresearchgate.net Studies on Alternaria sonchi have shown that the choice of fermentation method and substrate can dramatically alter the yield of this compound. researchgate.net

Solid-state fermentation of A. sonchi S-102 on millet was found to be particularly effective for the production of this compound, with a yield of approximately 2760 mg/kg. researchgate.net This suggests that the physical and nutritional properties of solid substrates can create a favorable environment for the biosynthesis of this metabolite. researchgate.net

In liquid cultures, the composition of the nutrient medium also plays a critical role. Research on various isolates of A. sonchi demonstrated that different liquid media, including synthetic (M1D and Czapek) and semi-synthetic (YMG and Sabouraud) options with varying carbon and nitrogen sources, resulted in different metabolite profiles. researchgate.net For instance, the maximum yield of extracts from isolate S-102 was achieved when cultured in Sabouraud liquid medium. researchgate.net These findings underscore that the quantitative and qualitative composition of secondary metabolites, including this compound, can be regulated by manipulating the nutrient composition of the growth medium. researchgate.netmdpi.com

Table 1: Influence of Fermentation Method and Substrate on this compound Production by Alternaria sonchi S-102

Fermentation MethodSubstrateThis compound Yield (mg/kg)Reference
Solid-State FermentationMillet~2760 researchgate.net
Solid-State FermentationPearl BarleyNot specified as optimal researchgate.net

Fermentation Techniques and Conditions

The production of this compound, like many fungal secondary metabolites, is highly dependent on the specific fermentation techniques and environmental conditions employed. Fungi that produce this chlorinated xanthone, such as species from the genera Alternaria, Bipolaris, and Monilinia, can be cultivated using different methods, primarily solid-state fermentation (SSF) and submerged fermentation (SmF). mdpi.com The choice of technique and substrate significantly influences the metabolic output and yield of the target compound.

Solid-state fermentation is a process where microorganisms grow on a moist solid substrate with minimal free water. mdpi.com This method often mimics the natural habitat of filamentous fungi and can lead to different metabolic profiles compared to liquid cultures. Research has demonstrated that SSF is a particularly effective method for producing this compound from Alternaria sonchi. One study found that solid-state fermentation of A. sonchi S-102 on a millet substrate was the preferred condition for producing this compound, achieving a notable yield of approximately 2760 mg/kg. nih.gov In the same study, surface cultivation techniques also yielded this compound, alongside other metabolites. nih.gov

The composition of the fermentation medium is a critical factor. For fungi of the Aspergillus genus, which are also known producers of chlorinated metabolites, solid rice medium supplemented with sea salt has been successfully used for the production of various secondary metabolites. mdpi.com Another approach for a deep sea-sourced Aspergillus sp. involved a solid-substrate fermentation medium that resulted in the isolation of numerous polyketides. mdpi.com General principles of fermentation highlight the importance of using chlorine-free water, as chlorine can act as a bactericide, and maintaining appropriate temperatures to favor the desired microbial growth. researchgate.net

Submerged fermentation (SmF), where microorganisms are grown in a liquid nutrient broth, is another common industrial method. mdpi.com While specific large-scale SmF conditions for this compound are not extensively detailed in the reviewed literature, this technique is widely used for producing other fungal secondary metabolites like antibiotics and enzymes. mdpi.com

The following table summarizes the reported fermentation conditions for the production of this compound by Alternaria sonchi.

Fungal StrainFermentation TypeSubstrate/MediumReported Yield of this compoundReference
Alternaria sonchi S-102Solid-State Fermentation (SSF)Millet~2760 mg/kg nih.gov
Alternaria sonchiSurface CultivationNot specifiedDetected nih.gov

Co-culture Effects on Metabolite Production

Co-cultivation, the practice of growing two or more different microorganisms in the same environment, is an effective strategy for inducing the production of novel or cryptic secondary metabolites that are not expressed in monocultures. nih.govopenbiotechnologyjournal.com The interactions between microbes, often driven by competition for resources, can trigger the activation of silent biosynthetic gene clusters, leading to a significantly altered metabolic profile. openbiotechnologyjournal.commdpi.comnih.gov While specific studies focusing on the co-culture effects on this compound production are not prominent, research involving its known producing genera, such as Alternaria and Monilinia, demonstrates the potential of this approach.

Fungal-fungal or fungal-bacterial interactions can lead to either the enhanced production of known compounds or the synthesis of entirely new ones. mdpi.comfrontiersin.org For example, co-culturing different species can induce the production of diverse compounds including xanthones, alkaloids, and polyketides. mdpi.com In the genus Alternaria, co-culture has been shown to significantly impact secondary metabolite output. When the endophytic fungus Alternaria tenuissima was co-cultured with Nigrospora sphaerica, the production of the antifungal polyketide stemphyperylenol (B1213245) was significantly increased. researchgate.netmdpi.com In another study, the interaction between Alternaria and Trichoderma resulted in the biotransformation of the metabolite alternariol (B1665735) into its hydroxylated derivative. frontiersin.org

Interactions involving Monilinia fructicola, a known producer of this compound, have also been investigated. Co-culture with Bacillus subtilis has been shown to inhibit the mycelial growth of M. fructicola. mdpi.comresearchgate.net This antagonistic relationship implies a chemical cross-talk between the species, which could alter the production of secondary metabolites by the fungus as a defense mechanism. The principle that microbial competition stimulates metabolic diversity suggests that co-culturing M. fructicola or Alternaria species with other microbes could be a viable strategy to modulate or enhance the yield of this compound. mdpi.comfrontiersin.org

The table below details examples of how co-culture affects metabolite production in fungi, including the this compound-producing genus Alternaria.

Co-culture PairObserved EffectAffected Metabolite(s)Reference
Alternaria tenuissima & Nigrospora sphaericaSignificantly increased productionStemphyperylenol researchgate.netmdpi.com
Alternaria sp. & Trichoderma sp.BiotransformationAlternariol (converted to hydroxylated form) frontiersin.org
Monilinia fructicola & Bacillus subtilisInhibition of fungal growthGeneral fungal metabolism affected mdpi.comresearchgate.net
Phomopsis asparagi & Phomopsis sp.Induction of new compoundsDimeric Xanthones mdpi.com
Aspergillus fumigatus & Streptomyces leeuwenhoekiiInduction of new and previously undetected compoundsLuteoride D, Pseurotin G, Terezine D frontiersin.org

Chemical Synthesis and Structural Modifications

Total Synthesis Approaches to the Xanthone (B1684191) Core

The creation of the xanthone scaffold, the central three-ring system of 4-Chloropinselin, from basic starting materials is a key focus of synthetic efforts.

Retrosynthetic analysis is a technique used by chemists to plan the synthesis of a complex molecule by mentally breaking it down into simpler, commercially available precursors. youtube.comyoutube.com For the xanthone core of this compound, this process would likely involve disconnections that lead to simpler aromatic rings, which can then be joined together. Key reactions in the forward synthesis often include methods for forming the central pyran ring, a critical step in constructing the xanthone skeleton. rsc.org While specific total syntheses of this compound are not extensively detailed in the provided results, the general strategies for xanthone synthesis provide a roadmap. rsc.org

The introduction of a chlorine atom at a specific position (regioselectivity) on the pinselin (B1237463) scaffold is a critical step in the synthesis of this compound. Various methods for the regioselective chlorination of aromatic compounds have been developed. These often employ specific catalysts or directing groups to ensure the chlorine atom is added to the desired location on the molecule. mdpi.comrsc.orgchem-soc.si For instance, iron(III)-catalyzed chlorination has been shown to be a general and regioselective method for the chlorination of activated arenes. nih.gov Another approach involves using a combination of a zeolite and diphenyl sulfide (B99878) to enhance the regioselectivity of chlorination. chem-soc.si The choice of chlorinating agent and reaction conditions is crucial to achieve the desired 4-chloro substitution pattern on the pinselin core.

Retrosynthetic Analysis and Key Reactions

Semi-Synthetic Derivatization

Semi-synthesis involves using a naturally occurring starting material and chemically modifying it to produce new compounds. wisdomlib.orgbritannica.com This approach is often more efficient than total synthesis for creating a library of related compounds.

This compound itself is considered a probable precursor for another natural product, chloromonilicin (B1237421), which is produced by the fungus Monilinia fructicola. jst.go.jpresearchgate.net Researchers have prepared bromine-containing analogues, such as 4-bromopinselin, by culturing the fungus in a medium containing potassium bromide. jst.go.jp This demonstrates the feasibility of using biological systems to generate halogenated analogues. Further derivatization of these natural precursors can lead to a diverse range of compounds for biological evaluation. springernature.com

The hydroxyl (-OH) and carboxyl (-COOH) groups on the this compound molecule are key sites for chemical modification. libretexts.org These functional groups can be altered through various chemical reactions to create derivatives with different properties. For example, hydroxyl groups can be converted to ethers or esters, while carboxyl groups can be transformed into esters or amides. mdpi.comresearchgate.netnih.gov Such modifications can influence the molecule's solubility, stability, and interaction with biological targets. mdpi.com The selective modification of these groups is an important strategy in developing new analogues. rsc.org

Molecular and Cellular Biological Roles

Interaction with Biological Macromolecules

The interaction of small molecules like 4-Chloropinselin with large biological macromolecules is a cornerstone of their biological activity. These interactions can lead to the modulation of enzyme activity or the binding to cellular receptors, initiating signaling cascades.

Enzyme Modulation and Binding Affinity

Enzyme modulation refers to the alteration of an enzyme's catalytic activity by a molecule, which can act as an inhibitor or an activator. qeios.comrsc.org The strength of the interaction between a molecule (ligand) and its target protein is quantified by its binding affinity. bmglabtech.com A high binding affinity, often represented by a low equilibrium dissociation constant (K D ) or inhibition constant (K i ), indicates a strong and stable interaction. bmglabtech.comfrontiersin.org

Currently, specific studies detailing the direct modulation of particular enzymes by this compound or quantifying its binding affinity to them are not extensively documented in the available scientific literature. Research has primarily focused on its biosynthesis and role as a precursor rather than as a direct enzyme modulator.

Receptor Ligand Studies

Receptor ligand studies investigate the binding of molecules to cellular receptors, which can trigger physiological responses. escholarship.org These studies often employ radiolabeled ligands to determine binding affinity (K d ) and the density of receptors (Bmax). nih.govoncodesign-services.com Such assays are crucial for identifying molecules that can act as agonists or antagonists at specific receptors. nih.gov

As of now, dedicated receptor ligand studies to identify specific cellular receptors for this compound have not been reported in the reviewed literature. Its biological significance appears more closely tied to its role within the metabolic network of its producers.

Cellular Pathway Modulation

Secondary metabolites can influence the metabolic state of their producing organisms and mediate interactions with other species in their environment.

Impact on Metabolic Fluxes within Fungal Producers

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a cell, providing a snapshot of the activity of various pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.govd-nb.info The production of secondary metabolites is intrinsically linked to the central carbon metabolism, which supplies the necessary precursors and energy. nih.gov

This compound is a known metabolite of several fungi, including Monilinia fructicola and Alternaria sonchi. mdpi.comebi.ac.uk While its own biosynthetic pathway has been elucidated, detailed studies on how this compound itself modulates the global metabolic flux within these fungal producers are limited. However, production yields can be influenced by culture conditions, which indirectly relates to metabolic pathway activity. For instance, solid-state fermentation of Alternaria sonchi on millet has been shown to be effective for producing this compound, with yields reaching approximately 2760 mg/kg. researchgate.net This suggests that specific cultivation methods can channel metabolic resources towards the synthesis of this compound.

Mechanisms of Inter-species Chemical Communication

Organisms use chemical signals, known as semiochemicals, to communicate with each other. eolss.net Interspecies communication involves molecules like allomones (benefiting the emitter), kairomones (benefiting the receiver), and synomones (benefiting both). eolss.netagriculturejournals.cz Fungi, particularly plant pathogens, often produce secondary metabolites that mediate their interactions with host plants or competing microbes. nih.gov

This compound is produced by phytopathogenic fungi such as Monilinia fructicola, the causative agent of brown rot in cherries, and Alternaria sonchi, a pathogen of the field sowthistle. mdpi.comresearchgate.netjst.go.jp The production of this chlorinated xanthone (B1684191) within a pathogenic context suggests a potential role in inter-species interactions, possibly as an allomone to deter competitors or influence the host plant's physiology. However, the precise function of this compound as a semiochemical in these ecological relationships has not been explicitly demonstrated in the reviewed research.

Role as a Biosynthetic Precursor to Other Bioactive Compounds

One of the most clearly defined roles for this compound is its function as a crucial intermediate in the biosynthesis of other natural products. In the cherry brown rot fungus, Monilinia fructicola, this compound is the direct xanthone precursor to chloromonilicin (B1237421), a novel antifungal compound that acts as a growth self-inhibitor for the fungus. jst.go.jptandfonline.com

The biosynthetic pathway has been investigated using labeled precursors, confirming the sequence of transformations. tandfonline.comresearchgate.netoup.com The pathway begins with the anthraquinone (B42736), chrysophanol (B1684469), which is converted to the benzophenone-type intermediate, moniliphenone (B34901). jst.go.jp Moniliphenone then undergoes a ring closure to form the xanthone structure of this compound. mdpi.comtandfonline.com Finally, this compound is converted into chloromonilicin through a Baeyer-Villiger type oxidation, a notable reaction in the metabolism of phenolic compounds. jst.go.jp

The table below outlines the established biosynthetic route leading from chrysophanol to chloromonilicin in Monilinia fructicola.

Precursor CompoundIntermediate(s)Final ProductProducing OrganismReference
ChrysophanolMoniliphenoneThis compoundMonilinia fructicola jst.go.jp
This compound-ChloromonilicinMonilinia fructicola jst.go.jptandfonline.com

This biosynthetic role highlights the metabolic significance of this compound within the chemical repertoire of its fungal producers.

Formation of Chloromonilicin and Related Lactones

This compound is a key intermediate in the biosynthesis of the novel antifungal lactone, chloromonilicin. tandfonline.comjst.go.jpoup.comoup.comtandfonline.com This metabolic transformation has been primarily studied in the cherry brown rot fungus, Monilinia fructicola, but has also been observed in other fungi such as Alternaria sonchi and Bipolaris sorokiniana. jst.go.jpmdpi.comresearchgate.netsecondarymetabolites.org The conversion of this compound to chloromonilicin is a significant biochemical step, involving an oxidative ring expansion of the xanthone structure. tandfonline.com

The biosynthetic pathway leading to chloromonilicin begins with earlier precursors. It has been established that the benzophenone (B1666685) derivative, moniliphenone, is a precursor to this compound. tandfonline.comtandfonline.com In M. fructicola, the proposed biosynthetic sequence proceeds from chrysophanol to moniliphenone, which is then converted to this compound. jst.go.jp The final and most distinctive step is the transformation of this compound into chloromonilicin. tandfonline.comjst.go.jp

This conversion is a rare example of a Baeyer-Villiger type oxidation of a phenolic metabolite in fungi. jst.go.jpjst.go.jp The process involves the expansion of one of the aromatic rings of the xanthone nucleus to form a unique β-chloro-α,β,γ,δ-unsaturated seven-membered lactone ring structure characteristic of chloromonilicin. tandfonline.comjst.go.jp

Studies utilizing the bromine congener of this compound, 4-bromopinselin, further elucidated this pathway. When M. fructicola was cultured in a medium containing potassium bromide, it produced 4-bromopinselin, which was subsequently converted into bromomonilicin, the bromine analogue of chloromonilicin. jst.go.jpjst.go.jp This demonstrated the fungus's ability to halogenate the precursor and perform the subsequent ring expansion. Feeding experiments with deuterium-labeled moniliphenone confirmed its incorporation into both this compound and chloromonilicin, solidifying the proposed biosynthetic route. tandfonline.comoup.comoup.comtandfonline.com

PrecursorProductTransformation TypeProducing Organism(s)
MoniliphenoneThis compoundHydroxylation, Chlorination, Ring ClosureMonilinia fructicola
This compoundChloromonilicinOxidative Ring Expansion (Baeyer-Villiger type)Monilinia fructicola, Alternaria sonchi
4-BromopinselinBromomonilicinOxidative Ring Expansion (Baeyer-Villiger type)Monilinia fructicola (in KBr medium)

Downstream Metabolic Fates and Products

The metabolic pathway does not terminate with the formation of chloromonilicin. Further catabolism of chloromonilicin leads to the formation of several related acidic compounds. In Monilinia fructicola, two primary catabolites, chloromonilinic acids A and B, have been isolated and identified. tandfonline.comnih.gov These compounds represent a downstream fate of the carbon skeleton originating from this compound via chloromonilicin. tandfonline.com

The fungus Alternaria sonchi has also been shown to produce a similar profile of metabolites, including this compound, chloromonilicin, and chloromonilinic acids B and C. researchgate.netnih.gov This suggests a conserved metabolic pathway for the synthesis and subsequent degradation of these chlorinated xanthone derivatives across different fungal genera.

Further research into the this compound biosynthetic gene cluster in Bipolaris sorokiniana has revealed additional related metabolites. secondarymetabolites.org Besides this compound itself, this fungus produces pinselin (B1237463) (the non-chlorinated analogue), chloromonilinic acid B, chloromonilinic acid D, and 4-hydroxyvertixanthone. secondarymetabolites.org The presence of these compounds indicates a network of related metabolic pathways branching from the core xanthone structure.

MetabolitePrecursor(s)Producing Organism(s)
Chloromonilinic Acid AChloromonilicinMonilinia fructicola
Chloromonilinic Acid BChloromonilicinMonilinia fructicola, Alternaria sonchi, Bipolaris sorokiniana
Chloromonilinic Acid CChloromonilicinAlternaria sonchi
Chloromonilinic Acid DUnknown (related to this compound pathway)Bipolaris sorokiniana
4-HydroxyvertixanthoneUnknown (related to this compound pathway)Bipolaris sorokiniana

Advanced Research Methodologies and Analytical Approaches

Genetic Engineering and Molecular Biology Tools for Biosynthesis Research

Central to understanding the biosynthesis of 4-Chloropinselin is the ability to manipulate the genetic machinery of the producing organism, typically a fungus. Modern molecular biology tools provide the means to identify and functionally characterize the genes and enzymes involved in its biosynthetic pathway.

Gene knockout and overexpression studies are powerful techniques to determine the function of specific genes within a biosynthetic gene cluster. The CRISPR/Cas9 system, a revolutionary gene-editing tool, has become instrumental in this area of research. mdpi.com

Gene Knockout: By creating targeted double-strand breaks in a specific gene, the cell's natural repair mechanisms can be exploited to introduce mutations that effectively "knock out" the gene's function. If a particular gene is responsible for a step in the biosynthesis of this compound, its knockout would be expected to halt the production of the compound or lead to the accumulation of an intermediate metabolite. This provides strong evidence for the gene's role in the pathway. The CRISPR/Cas9 system, with its programmable guide RNA, allows for precise targeting of genes suspected to be part of the this compound biosynthetic cluster. frontiersin.org

Overexpression: Conversely, increasing the expression of a candidate gene can lead to higher yields of this compound or its intermediates. This can be achieved by placing the gene under the control of a strong, constitutive promoter. Successful overexpression further validates the gene's involvement in the biosynthetic pathway.

The application of these techniques can significantly shorten the time required to characterize biosynthetic pathways compared to traditional genetic methods. frontiersin.org

Table 1: Application of Gene Manipulation Techniques in Biosynthesis Research

Technique Description Application in this compound Research Expected Outcome
CRISPR/Cas9 Gene Knockout Precise, RNA-guided cleavage of a target gene to induce a functional knockout. Targeting and disabling putative enzymes (e.g., halogenases, polyketide synthases) in the this compound gene cluster.Abolished or reduced production of this compound; accumulation of biosynthetic intermediates.
Gene Overexpression Increasing the transcription of a specific gene, often by using a strong promoter.Enhancing the expression of key biosynthetic genes or regulatory elements.Increased production of this compound, confirming the gene's role and potentially improving yields for further study.

Heterologous expression involves transferring the biosynthetic gene cluster for this compound from its native producer into a more tractable host organism. wikipedia.org This is particularly useful when the native organism is difficult to cultivate or genetically manipulate. nih.gov

Commonly used heterologous hosts include well-characterized bacteria like Escherichia coli or yeast like Saccharomyces cerevisiae, as well as other fungal species such as Aspergillus nidulans or certain Streptomyces strains. nih.govnih.gov The successful production of this compound in a heterologous host confirms that the transferred set of genes is sufficient for its biosynthesis. This approach also facilitates the systematic manipulation of the gene cluster to study the function of individual enzymes and to potentially engineer the pathway to produce novel derivatives of this compound. wikipedia.orgnih.gov

Gene Knockout and Overexpression Studies (e.g., CRISPR/Cas9)

Metabolomics and Chemoinformatic Approaches

The comprehensive analysis of the suite of small molecules (the metabolome) produced by an organism provides a direct snapshot of its metabolic state. When coupled with powerful data analysis tools, these approaches are invaluable for understanding the biosynthesis of natural products like this compound.

Global metabolite profiling aims to detect and quantify a wide range of metabolites within a biological sample. frontlinegenomics.com A cornerstone of this field is the coupling of high-resolution separation techniques with sensitive mass spectrometry.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique offers high resolution, sensitivity, and speed for separating complex mixtures of metabolites. frontiersin.orgnih.gov In the context of this compound research, UHPLC can separate the target compound from other structurally similar metabolites present in a crude fungal extract. The sample is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (MS). Tandem mass spectrometry (MS/MS) involves selecting an ion of a specific mass (e.g., the molecular ion of this compound), fragmenting it, and analyzing the resulting fragment ions. This fragmentation pattern provides a structural fingerprint that can be used for confident identification and quantification of the compound. mdpi.com

By comparing the metabolite profiles of wild-type fungal strains with genetically modified strains (e.g., gene knockouts), researchers can pinpoint the metabolic consequences of the genetic change, such as the disappearance of this compound and the appearance of new, related compounds. nih.gov

Table 2: Key Analytical Techniques in Metabolomics

Technique Principle Relevance to this compound
UHPLC Separates molecules in a complex mixture based on their physicochemical properties as they pass through a packed column. mdpi.comIsolates this compound from other fungal metabolites, enabling accurate detection and quantification.
MS Measures the mass-to-charge ratio of ionized molecules.Determines the precise molecular weight of this compound and its potential intermediates.
MS/MS Fragments a selected ion and analyzes the resulting fragment ions. nih.govProvides structural information, confirming the identity of this compound and helping to elucidate the structures of unknown biosynthetic intermediates.

Computational, or "in silico," methods are increasingly used to predict the biosynthetic pathways of natural products directly from the DNA sequence of the producing organism. nih.gov By identifying the biosynthetic gene cluster, bioinformatic tools can forecast the structure of the final product and its intermediates. mdpi.com

These prediction tools work by recognizing genes that encode specific types of enzymes (e.g., polyketide synthases, halogenases, tailoring enzymes) and understanding the biochemical logic of how these enzymes assemble the final molecule. nih.gov For this compound, this would involve identifying the polyketide synthase responsible for creating the core carbon skeleton and the halogenase that incorporates the chlorine atom. Such predictions provide a valuable roadmap for experimental validation using the genetic and metabolomic techniques described above. frontiersin.org

Computational chemistry employs theoretical principles and computer simulations to model and analyze molecular structures and their interactions. ucsf.eduunivie.ac.at This approach can provide deep insights into the properties of this compound and the enzymes involved in its biosynthesis.

Molecular Modeling: Researchers can build three-dimensional models of the enzymes in the this compound pathway. These models allow for the visualization of the enzyme's active site, where the chemical reactions take place. researchgate.net

Docking Simulations: These simulations can predict how a substrate (a biosynthetic intermediate) binds to the active site of an enzyme. This can help to understand the enzyme's specificity and mechanism. For example, docking could be used to model how a precursor molecule fits into the active site of the halogenase responsible for chlorination.

Quantum Mechanics/Molecular Mechanics (QM/MM): These advanced methods can be used to simulate the chemical reaction itself, providing detailed information about the transition states and energy barriers involved in each step of the biosynthetic pathway. researchgate.net This level of analysis helps to understand not just what reaction occurs, but how it occurs at an electronic level. mdpi.com

By applying these computational tools, scientists can investigate the structure-function relationships of both the final this compound molecule and the enzymes that produce it, guiding further experimental work and efforts in biosynthetic engineering. schrodinger.com

Perspectives and Future Research Directions

Discovery of Novel Biosynthetic Enzymes and Mechanisms

The genes responsible for the biosynthesis of secondary metabolites in fungi are typically organized in biosynthetic gene clusters (BGCs). nih.gov The BGC for pinselin (B1237463) has been identified in organisms like Bipolaris sorokiniana, which also produces 4-Chloropinselin. u-tokyo.ac.jpsecondarymetabolites.org A critical area of future research is the detailed functional characterization of each enzyme within this cluster to fully elucidate the biosynthetic pathway.

Key research questions include identifying the specific flavin-dependent halogenase responsible for the chlorination of the pinselin scaffold. Understanding the timing and regioselectivity of this halogenation step is of significant interest for enzyme engineering. rsc.org Furthermore, the roles of other enzymes in the cluster, such as polyketide synthases (PKS), reductases, and methyltransferases, need to be experimentally verified. For instance, studies on the biosynthesis of the antibiotic lincomycin (B1675468) revealed an unprecedented C-C bond cleavage mechanism by a γ-glutamyltransferase, highlighting that enzymes can have unexpected functions within a pathway. frontiersin.org Similar novel enzymatic mechanisms may be awaiting discovery in the this compound pathway.

Techniques such as gene knockout and heterologous expression of the BGC in well-characterized fungal hosts like Aspergillus nidulans or Aspergillus oryzae will be instrumental. mdpi.comnih.gov These approaches, which have been successfully used to study penicillin biosynthesis, can clarify the function of each gene and the order of reactions. researchgate.net

Chemoenzymatic Synthesis and Biocatalysis Applications

Chemoenzymatic synthesis, which combines the efficiency and selectivity of biocatalysts with the versatility of chemical reactions, represents a powerful strategy for producing this compound and its derivatives. nih.govbiorxiv.org Fungi, particularly endophytic species, are a rich source of biocatalysts capable of performing complex organic transformations. nih.govfrontiersin.org Enzymes from the this compound pathway could be harnessed for biocatalytic applications.

Future research could focus on isolating and immobilizing key enzymes, such as the specific halogenase, to perform targeted chlorination on various aromatic precursors. The high regioselectivity and stereoselectivity of enzymes offer significant advantages over traditional chemical methods, often proceeding under mild conditions with reduced waste. nih.govmdpi.com This approach has been successfully applied to the synthesis of valuable pharmaceuticals. nih.gov For example, a flavin-dependent halogenase was used in the convergent synthesis of a complex polyphenol, demonstrating the potential for site-specific halogenation. nih.gov

Moreover, whole-cell biocatalysis using the native producing organism or an engineered host can be explored. mdpi.com This avoids the need for enzyme purification and cofactor regeneration. Fungal biocatalysts have been used for a range of reactions, including hydroxylations, reductions, and the synthesis of pharmaceutical intermediates, showcasing the broad potential of these systems. nih.govmdpi.com

Engineering of Microbial Strains for Enhanced Production

To facilitate research and potential commercial applications, increasing the production yield of this compound is crucial. Metabolic engineering offers a suite of powerful tools for the directed manipulation of cellular chemistry to enhance the production of desired compounds. lbl.gov This can be achieved by engineering microorganisms like Escherichia coli or Saccharomyces cerevisiae to serve as microbial cell factories. lbl.govtiu.edu.iq

Future work should focus on several key strategies:

Heterologous Expression: The entire this compound BGC can be transferred into a high-producing, genetically tractable host organism like Aspergillus oryzae or Saccharomyces cerevisiae. mdpi.comtiu.edu.iq The choice of host is critical, as it must provide the necessary precursors and have a mature genetic transformation system. mdpi.com

Pathway Optimization: Once the BGC is expressed, bottlenecks in the pathway can be identified and addressed. This may involve overexpressing rate-limiting enzymes or knocking out competing pathways that divert precursors away from this compound synthesis. rsc.org For example, in efforts to produce 4-amino-L-phenylalanine, disrupting pathways for by-products like acetate (B1210297) and lactate (B86563) significantly increased the final yield. rsc.org

Precursor Supply Enhancement: Increasing the intracellular pool of the primary building blocks, such as acetyl-CoA and malonyl-CoA for the polyketide backbone, can significantly boost production. lbl.gov

Strain Improvement: As seen in the industrial production of penicillin, classical mutagenesis coupled with high-throughput screening can be used to select for overproducing strains. researchgate.net This can be combined with modern synthetic biology approaches for more targeted improvements. energy.gov

A summary of metabolic engineering strategies is presented in the table below.

StrategyDescriptionExample Application
Heterologous Expression Transferring the entire biosynthetic gene cluster into a well-characterized industrial host. tiu.edu.iqExpression of the penicillin gene cluster from P. chrysogenum in A. niger resulted in penicillin production. nih.gov
Pathway Optimization Overexpressing rate-limiting enzymes and deleting competing metabolic pathways.Knocking out lactate and acetate pathways in E. coli tripled the production of 4-amino-L-phenylalanine. rsc.org
Precursor Engineering Increasing the availability of starting materials for the biosynthetic pathway.Engineering novel routes to 1-deoxy-d-xylulose (B118218) 5-phosphate (DXP) enhanced terpene yields in E. coli. lbl.gov
Strain Optimization Using classical mutagenesis or targeted genetic modifications to improve producer strains.Industrial strains of P. chrysogenum contain multiple copies of the penicillin BGC, leading to high yields. researchgate.net

Development of this compound and Analogues as Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems by interacting with a specific protein target. thermofisher.krnih.gov The unique chlorinated polyphenol structure of this compound makes it an intriguing scaffold for developing such probes. smolecule.com Future research should explore its potential to modulate specific biological pathways or enzymes.

One promising avenue is the development of activity-based probes (ABPs). These probes typically feature a reactive group ("warhead") that forms a covalent bond with an active site residue of a target enzyme, allowing for its identification and characterization. nih.gov By modifying the this compound structure to include a suitable warhead and a reporter tag (like an alkyne or azide (B81097) for click chemistry), researchers could screen for its cellular targets. nih.gov This approach could reveal novel enzyme targets and help elucidate the compound's mechanism of action.

Furthermore, synthetic analogues of this compound could be created to improve potency, selectivity, or to introduce new functionalities. tiu.edu.iqnih.gov Medicinal chemists can systematically modify the structure to explore structure-activity relationships, potentially leading to highly selective probes for studying specific enzymes or cellular processes. smolecule.com Such probes are invaluable for validating drug targets and understanding complex biology before committing to more extensive drug development programs. thermofisher.kr

Unraveling Complex Biological Roles in Ecological Interactions

Fungi produce a vast arsenal (B13267) of secondary metabolites that are not essential for growth but are crucial for survival, adaptation, and communication within their ecological niche. frontiersin.orgnih.gov These compounds mediate interactions with other organisms, including bacteria, plants, and competing fungi. frontiersin.orgsysco-env.co.uk The ecological function of most fungal metabolites, including this compound, remains largely unknown. jlsteenwyk.com

Future research should investigate why Penicillium and other fungi produce this compound. Terrestrial fungi are known to produce a wide variety of chlorinated compounds, which are thought to play roles in defense or competition. diva-portal.org Studies could be designed to test the effects of this compound on other microbes commonly found in the same environment. For example, it could act as an antibiotic to inhibit the growth of competing bacteria or as a signaling molecule. nih.govjlsteenwyk.com

Additionally, its role in plant-fungus interactions is a key area for exploration. As many Penicillium species live as endophytes within plant tissues or in the soil, this compound could be involved in establishing symbiotic relationships, protecting the host plant from pathogens, or influencing plant growth by affecting nutrient availability. crimsonpublishers.com Uncovering these ecological roles would not only advance our understanding of fungal biology but could also lead to new applications in agriculture, such as novel biocontrol agents. frontiersin.orgcrimsonpublishers.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.